molecular formula C11H14O2 B1276270 1-(3-Propoxyphenyl)ethanone CAS No. 121704-77-6

1-(3-Propoxyphenyl)ethanone

Cat. No.: B1276270
CAS No.: 121704-77-6
M. Wt: 178.23 g/mol
InChI Key: NJVMQLXTCKOYLY-UHFFFAOYSA-N
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Description

1-(3-Propoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. It is an aromatic ketone, characterized by the presence of a propoxy group attached to the phenyl ring at the third position and an ethanone group at the first position.

Preparation Methods

The synthesis of 1-(3-Propoxyphenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-propoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of the desired ketone .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of microwave-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

1-(3-Propoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(3-Propoxyphenyl)ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Propoxyphenyl)ethanone involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The pathways involved in these reactions depend on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

1-(3-Propoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Propoxyphenyl)ethanone: This compound has the propoxy group attached to the fourth position of the phenyl ring, resulting in different reactivity and properties.

    1-(3-Methoxyphenyl)ethanone: The methoxy group in this compound provides different electronic effects compared to the propoxy group, influencing its chemical behavior.

    1-(3-Ethoxyphenyl)ethanone: The ethoxy group in this compound also affects its reactivity and properties differently compared to the propoxy group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVMQLXTCKOYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409145
Record name 1-(3-propoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121704-77-6
Record name 1-(3-propoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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